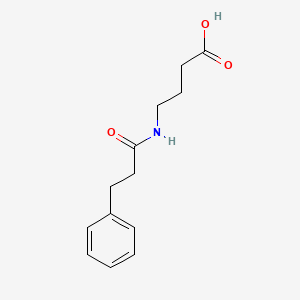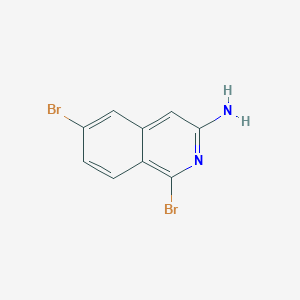
2,2-Difluoropropanol
Descripción general
Descripción
2,2-Difluoropropanol, also known as 2,2-Difluoro-1-propanol, is a colorless liquid with the chemical formula C3H6F2O and a molecular weight of 96.08 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a propyl group and a hydroxyl group . It is commonly used in various chemical processes and has applications in organic synthesis and as a pharmaceutical intermediate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Difluoropropanol can be synthesized through several methods. One common method involves the reaction of methyl 2,2-difluoropropanoate with a reducing agent . Another method involves the reaction of 2-chloro-1,1-difluoroethene with methanol in the presence of a cross-linking agent . The reaction conditions typically include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoropropanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form other fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction can produce other fluorinated alcohols .
Aplicaciones Científicas De Investigación
2,2-Difluoropropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoropropanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with enzymes and other biological molecules . This can lead to unique effects, such as increased stability and altered metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
2,2,3,3-Tetrafluoro-1-propanol: A compound with additional fluorine atoms, leading to different chemical properties.
2,2-Difluoropropionic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2,2-Difluoropropanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the same carbon atom enhances its reactivity and stability compared to other fluorinated alcohols .
Propiedades
IUPAC Name |
2,2-difluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLONJANQGBREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539226 | |
| Record name | 2,2-Difluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33420-52-9 | |
| Record name | 2,2-Difluoro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33420-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluorination impact the hydrogen bond networks in protonated alcohol clusters, specifically in the case of 2,2-Difluoropropanol?
A1: Infrared spectroscopy studies on protonated clusters of this compound, alongside other fluorinated alcohols like 2,2,2-Trifluoroethanol, 2,2-Difluoroethanol, and 3,3,3-Trifluoropropanol, reveal a fascinating trend. These studies demonstrate that the presence of fluorine atoms significantly hinders the formation of cyclic hydrogen bond networks in these clusters. [] Instead, linear structures are predominantly observed, even as the cluster size increases. This suggests that the electronegativity of fluorine atoms influences the hydrogen bonding patterns. []
Q2: Why is the yield of 2,3-Dichloro-2,3-Difluoropropanol significantly higher than 3-Chloro-2,2-Difluoropropanol in radical telomerization reactions with methanol?
A2: The difference in yields between 2,3-Dichloro-2,3-Difluoropropanol and 3-Chloro-2,2-Difluoropropanol during radical telomerization with methanol arises from the influence of chlorine and fluorine atoms on the reaction. [] The chlorine atom, due to its steric and polar effects, hinders the addition of the hydroxymethyl radical. Conversely, the inductive effect of fluorine enhances the reactivity of the hydroxymethyl radical. This difference in reactivity explains the higher yield of 2,3-Dichloro-2,3-Difluoropropanol, as the radical attack is favored at the carbon atom bearing the fluorine atoms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)




